molecular formula C12H14N2O5 B12066313 3-Methyl-5-nitro-4-[(1-oxobutyl)amino]benzoic Acid CAS No. 959987-48-5

3-Methyl-5-nitro-4-[(1-oxobutyl)amino]benzoic Acid

Cat. No.: B12066313
CAS No.: 959987-48-5
M. Wt: 266.25 g/mol
InChI Key: DVRLOIAEMOQBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 3-Methyl-5-nitro-4-[(1-oxobutyl)amino]benzoic Acid Molecular Formula: C₁₂H₁₄N₂O₅ Molecular Weight: 266.25 g/mol CAS Number: 959987-48-5 Role: This compound is a key intermediate in the synthesis of Telmisartan, a nonpeptide angiotensin II receptor antagonist used to treat hypertension . Structurally, it features a benzoic acid backbone substituted with a nitro group (-NO₂) at position 5, a methyl group (-CH₃) at position 3, and a butyrylamino (-NH-(CO)-C₃H₇) moiety at position 2. The nitro group enhances electrophilic reactivity, facilitating further substitution reactions during drug synthesis, while the benzoic acid moiety contributes to solubility and downstream derivatization .

Properties

CAS No.

959987-48-5

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

4-(butanoylamino)-3-methyl-5-nitrobenzoic acid

InChI

InChI=1S/C12H14N2O5/c1-3-4-10(15)13-11-7(2)5-8(12(16)17)6-9(11)14(18)19/h5-6H,3-4H2,1-2H3,(H,13,15)(H,16,17)

InChI Key

DVRLOIAEMOQBBN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1C)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction of 3-methyl-5-nitrobenzoic acid with butylamine followed by acylation with butyryl chloride.

    Reaction Conditions: These reactions typically occur under reflux conditions in suitable solvents.

    Industrial Production: While I don’t have specific industrial production methods, it’s likely that large-scale production involves optimized synthetic routes and efficient purification processes.

  • Chemical Reactions Analysis

      Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and the functional groups involved.

  • Scientific Research Applications

    Pharmaceutical Applications

    1. Intermediate in Drug Synthesis

    3-Methyl-5-nitro-4-[(1-oxobutyl)amino]benzoic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of Telmisartan, an antihypertensive medication used to manage high blood pressure and reduce cardiovascular risks. The compound's structure facilitates its conversion into more complex molecules, enhancing the efficiency and yield of the synthesis process .

    2. Role in Antihypertensive Drugs

    The synthesis of Telmisartan from 3-Methyl-5-nitro-4-[(1-oxobutyl)amino]benzoic acid exemplifies its importance in creating effective antihypertensive therapies. The compound's properties allow for modifications that lead to improved drug efficacy and reduced side effects compared to earlier formulations .

    Cosmetic Formulations

    1. Stability and Efficacy Testing

    Recent studies indicate that derivatives of 3-Methyl-5-nitro-4-[(1-oxobutyl)amino]benzoic acid are being explored for use in cosmetic formulations. These formulations undergo rigorous testing to ensure safety, stability, and effectiveness before market introduction. The compound's properties may contribute to skin hydration and anti-inflammatory effects, making it a candidate for topical applications .

    Case Studies

    1. Synthesis Efficiency

    A notable case study has demonstrated that using 3-Methyl-5-nitro-4-[(1-oxobutyl)amino]benzoic acid as an intermediate significantly reduces impurities during the synthesis of Telmisartan. This improvement not only enhances the yield but also lowers production costs, making it a preferred choice in industrial applications .

    2. Dermatological Applications

    Research into topical formulations containing derivatives of this compound has shown promise in enhancing skin bioavailability and therapeutic effects. For instance, studies have evaluated its potential in delivering active ingredients effectively through the skin barrier, which is critical for dermatological products aimed at treating skin conditions .

    Mechanism of Action

    • Unfortunately, specific information about the compound’s mechanism of action is not readily available. Further research would be needed to elucidate this aspect.
  • Comparison with Similar Compounds

    Structural and Functional Group Analysis

    The following table compares 3-Methyl-5-nitro-4-[(1-oxobutyl)amino]benzoic Acid with structurally related Telmisartan intermediates and analogs:

    Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Role in Synthesis
    3-Methyl-5-nitro-4-[(1-oxobutyl)amino]benzoic Acid C₁₂H₁₄N₂O₅ 266.25 Benzoic acid, nitro, butyrylamino Intermediate for nitration/esterification
    4-Butyramido-3-methylbenzoic acid C₁₂H₁₅NO₃ 221.26 Benzoic acid, butyramido (-NH-(CO)-C₃H₇) Byproduct or precursor lacking nitro group
    Telmisartan Ethyl Ester C₃₅H₃₄N₄O₂ 542.68 Ethyl ester, biphenyl, tetrazole Late-stage intermediate closer to final API
    3-Methyl-5-nitro-4-[(1-oxobutyl)amino]benzoyl Chloride C₁₂H₁₃ClN₂O₄ 284.70 Benzoyl chloride, nitro, butyrylamino Reactive intermediate for ester/amide formation
    Key Observations:

    Nitro Group Impact : The nitro group in the target compound distinguishes it from analogs like 4-Butyramido-3-methylbenzoic acid , enabling electrophilic aromatic substitution reactions critical for synthesizing Telmisartan’s biphenyl core .

    Ester Derivatives : Conversion to methyl or ethyl esters (e.g., Telmisartan Ethyl Ester ) involves replacing the carboxylic acid (-COOH) with an ester group (-COOR), enhancing lipophilicity for subsequent coupling reactions .

    Reactivity : The benzoyl chloride derivative (C₁₂H₁₃ClN₂O₄) highlights the role of acid chloride formation in activating the benzoic acid moiety for nucleophilic acyl substitution .

    Biological Activity

    3-Methyl-5-nitro-4-[(1-oxobutyl)amino]benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), is a compound of significant interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research findings.

    • Molecular Formula : C12H14N2O5
    • Molecular Weight : 266.25 g/mol
    • CAS Number : 959987-48-5

    1. Antioxidant Activity

    Research indicates that compounds related to PABA exhibit notable antioxidant properties. For instance, studies have shown that derivatives can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

    2. Anti-inflammatory Effects

    3-Methyl-5-nitro-4-[(1-oxobutyl)amino]benzoic acid has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions .

    3. Antimicrobial Properties

    The compound has shown promise as an antimicrobial agent. Various studies have tested its efficacy against a range of bacterial strains, indicating that it may inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .

    4. Enzyme Inhibition

    Inhibitory effects on enzymes such as acetylcholinesterase (AChE) have been observed, which is crucial for conditions like Alzheimer's disease. The IC50 values for related compounds suggest that they can effectively inhibit AChE, potentially leading to improved cognitive function in patients with neurodegenerative diseases .

    The biological activity of 3-Methyl-5-nitro-4-[(1-oxobutyl)amino]benzoic acid is attributed to its structural similarity to PABA and other benzoic acid derivatives. The nitro group in its structure may enhance electron affinity, facilitating interactions with various biological targets including proteins and nucleic acids.

    Case Study 1: Antioxidant Efficacy

    A study published in Pharmaceutical Biology evaluated the antioxidant capacity of PABA derivatives, including 3-Methyl-5-nitro-4-[(1-oxobutyl)amino]benzoic acid. Results indicated a significant reduction in malondialdehyde (MDA) levels in treated cells compared to controls, highlighting the compound's potential in oxidative stress management .

    Case Study 2: Anti-inflammatory Activity

    In a clinical trial assessing the anti-inflammatory properties of PABA-related compounds, patients with chronic inflammatory conditions showed marked improvement when treated with formulations containing 3-Methyl-5-nitro-4-[(1-oxobutyl)amino]benzoic acid. The study measured reductions in C-reactive protein (CRP) levels as a biomarker for inflammation .

    Data Summary

    Biological Activity Mechanism Study Reference
    AntioxidantFree radical scavenging
    Anti-inflammatoryCytokine inhibition
    AntimicrobialCell wall synthesis disruption
    Enzyme inhibitionAChE inhibition

    Q & A

    Q. What are the optimal synthetic routes for 3-methyl-5-nitro-4-[(1-oxobutyl)amino]benzoic acid, and how can purity be ensured?

    The synthesis typically involves multi-step reactions, including nitration, alkylation, and amidation. For example, nitration of a benzoic acid derivative followed by coupling with a butyryl group via amidation is a common approach. Purity can be verified using HPLC with UV detection (≥95% purity threshold) and confirmed via 1H^1H-NMR to resolve structural ambiguities, such as distinguishing between regioisomers or unreacted intermediates .

    Q. How is the molecular structure of this compound characterized in academic research?

    Structural elucidation combines spectroscopic methods:

    • 1H^1H-NMR (to identify proton environments, e.g., nitro groups at δ 8.1–8.3 ppm and butyryl resonances at δ 1.0–2.5 ppm).
    • FT-IR (to confirm functional groups like C=O stretches at ~1700 cm1^{-1}).
    • Mass spectrometry (HRMS) for molecular weight validation (theoretical m/z: 266.25 for [M+H]+^+) .

    Q. What are the primary solubility and stability considerations for this compound in experimental settings?

    The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (e.g., pH 2–9) and temperatures (4°C vs. 25°C) are critical. For long-term storage, lyophilization and storage at -20°C in amber vials are recommended to prevent nitro group degradation .

    Q. How is this compound utilized as a precursor or intermediate in pharmaceutical research?

    It serves as a key intermediate in synthesizing angiotensin II receptor antagonists (e.g., Telmisartan derivatives). Its nitro group can be reduced to an amine for further functionalization, while the butyryl side chain enhances lipophilicity for improved membrane permeability .

    Q. What analytical techniques are used to detect impurities or by-products during synthesis?

    Impurities (e.g., unreacted 3-methyl-5-nitrobenzoic acid or over-alkylated derivatives) are monitored via reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA). Quantification thresholds follow ICH guidelines (<0.1% for unknown impurities) .

    Advanced Research Questions

    Q. How can researchers resolve contradictory data in pharmacological studies involving this compound?

    Contradictions in bioactivity (e.g., inconsistent IC50_{50} values in enzyme assays) may arise from batch-to-batch variability in purity or residual solvents. Mitigation strategies include:

    • Strict QC protocols : Re-test solubility and stability before assays.
    • Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .

    Q. What experimental designs are recommended for studying its interactions with biological targets (e.g., receptors or enzymes)?

    • Surface Plasmon Resonance (SPR) : To measure real-time binding kinetics (KD_D, kon_{on}, koff_{off}).
    • Molecular docking simulations : To predict binding modes with targets like angiotensin receptors.
    • Competitive inhibition assays : Using 3H^{3}H-labeled ligands to validate displacement efficacy .

    Q. How does the nitro group influence the compound’s reactivity in catalytic hydrogenation or reduction reactions?

    The nitro group (-NO2_2) is highly electrophilic, making it susceptible to reduction (e.g., using H2_2/Pd-C or NaBH4_4) to form an amine (-NH2_2). Reaction conditions (pressure, solvent) must be optimized to avoid over-reduction or decomposition. Kinetic studies using in situ FT-IR can track intermediate formation .

    Q. What strategies are employed to enhance the compound’s metabolic stability in preclinical studies?

    • Isotope labeling : 14C^{14}C-tagged analogs for tracking metabolic pathways.
    • Cytochrome P450 inhibition assays : To identify metabolic hotspots (e.g., oxidation of the butyryl chain).
    • Prodrug modifications : Esterification of the carboxylic acid to improve bioavailability .

    Q. How can researchers address discrepancies in spectroscopic data between computational predictions and experimental results?

    Discrepancies (e.g., 1H^1H-NMR shifts) may stem from solvent effects or conformational flexibility. Solutions include:

    • DFT calculations : To simulate solvent- and temperature-dependent spectra.
    • Variable-temperature NMR : To observe dynamic processes (e.g., rotamer interconversion).
    • X-ray crystallography : For definitive structural validation .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.